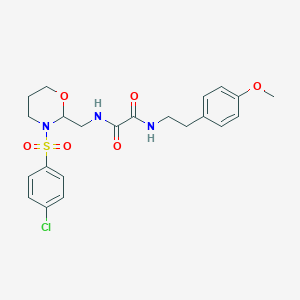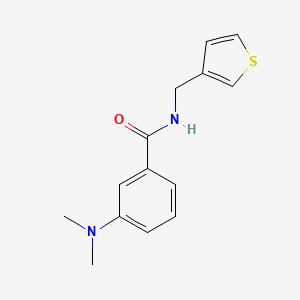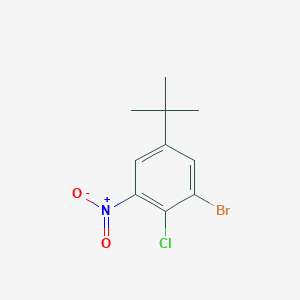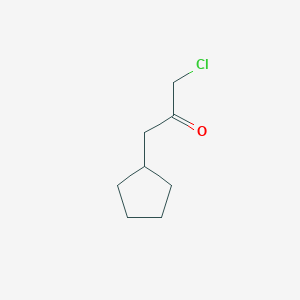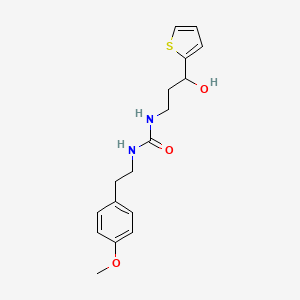
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea is a synthetic compound that has been developed for scientific research purposes. It is a urea derivative that has shown potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Applications De Recherche Scientifique
Directed Lithiation Applications
Directed lithiation of urea derivatives, including those related to the specified compound, has been explored for creating substituted products. This process allows for the selective introduction of functional groups into the urea molecule, expanding its potential for use in various chemical syntheses. One study detailed the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea, highlighting the method's efficiency in yielding high-purity substituted products, potentially applicable in the synthesis of complex organic molecules (Smith, El‐Hiti, & Alshammari, 2013).
Spectroscopic Characterization and Computational Study
Another area of research involves the spectroscopic characterization and computational study of imidazole derivatives, which, like the specified urea compound, are valuable for understanding molecular reactivity and designing new molecules with tailored properties. These studies combine experimental and computational methods to elucidate the reactivity, spectroscopic properties, and potential biological activities of newly synthesized compounds (Hossain et al., 2018).
Inhibition of Protein Kinases
Research on pyridylthiazole-based ureas as inhibitors of Rho-associated protein kinases (ROCK1 and 2) illustrates the potential of urea derivatives in therapeutic applications. These inhibitors show significant potency, offering insights into the design of new drugs targeting cancer and other diseases where ROCK activity is implicated (Pireddu et al., 2012).
Hydrogel Formation
Urea derivatives can also play a role in material science, such as the formation of hydrogels. Research on low molecular weight salt hydrogelators based on urea compounds demonstrates the ability to tune gel properties through anionic variations. This adaptability is crucial for developing materials with specific mechanical and biological properties for medical and industrial applications (Lloyd & Steed, 2011).
Anticonvulsant Activity
Additionally, synthesized urea/thiourea derivatives have been screened for anticonvulsant activity, offering a foundation for developing new treatments for epilepsy and other seizure disorders. These studies not only evaluate the therapeutic potential but also employ molecular docking to understand the interaction with biological targets (Thakur et al., 2017).
Propriétés
IUPAC Name |
1-(3-hydroxy-3-thiophen-2-ylpropyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-22-14-6-4-13(5-7-14)8-10-18-17(21)19-11-9-15(20)16-3-2-12-23-16/h2-7,12,15,20H,8-11H2,1H3,(H2,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCLXRNOQBNLWRG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCC(C2=CC=CS2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-(thiophen-2-yl)propyl)-3-(4-methoxyphenethyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


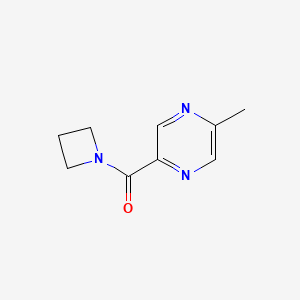
![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)
![N-[5-(4-methylphenyl)-1H-imidazol-2-yl]acetamide](/img/structure/B2410049.png)
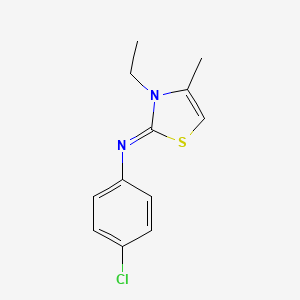
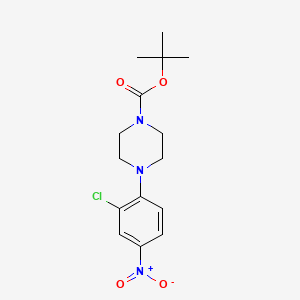
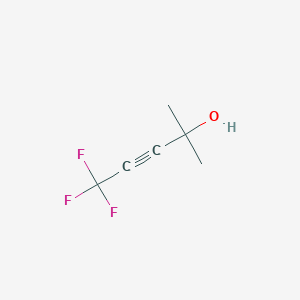
![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)
![[3-(3-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2410056.png)

